molecular formula C17H14ClNO3 B12930456 6-Chloro-3-hydroxy-7-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2h-indol-2-one CAS No. 85778-42-3

6-Chloro-3-hydroxy-7-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2h-indol-2-one

Cat. No.: B12930456
CAS No.: 85778-42-3
M. Wt: 315.7 g/mol
InChI Key: YVMFCOJRWCGURT-UHFFFAOYSA-N
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Description

6-Chloro-3-hydroxy-7-methyl-3-(2-oxo-2-phenylethyl)indolin-2-one is a synthetic organic compound belonging to the indolinone class. This compound is characterized by its unique structure, which includes a chloro group, a hydroxy group, and a phenylethyl moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-hydroxy-7-methyl-3-(2-oxo-2-phenylethyl)indolin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 6-chloroindole with a suitable aldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of acidic or basic catalysts, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process. The use of advanced purification methods, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-hydroxy-7-methyl-3-(2-oxo-2-phenylethyl)indolin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

6-Chloro-3-hydroxy-7-methyl-3-(2-oxo-2-phenylethyl)indolin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-3-hydroxy-7-methyl-3-(2-oxo-2-phenylethyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3-hydroxy-7-methyl-2-(2’-thienyl)-4H-chromen-4-one: This compound shares a similar core structure but has a thienyl group instead of a phenylethyl moiety.

    Indole derivatives: Various indole derivatives with different substituents can exhibit similar chemical and biological properties.

Uniqueness

6-Chloro-3-hydroxy-7-methyl-3-(2-oxo-2-phenylethyl)indolin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloro, hydroxy, and phenylethyl groups contribute to its versatility in undergoing various chemical reactions and its potential therapeutic applications.

Properties

CAS No.

85778-42-3

Molecular Formula

C17H14ClNO3

Molecular Weight

315.7 g/mol

IUPAC Name

6-chloro-3-hydroxy-7-methyl-3-phenacyl-1H-indol-2-one

InChI

InChI=1S/C17H14ClNO3/c1-10-13(18)8-7-12-15(10)19-16(21)17(12,22)9-14(20)11-5-3-2-4-6-11/h2-8,22H,9H2,1H3,(H,19,21)

InChI Key

YVMFCOJRWCGURT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1NC(=O)C2(CC(=O)C3=CC=CC=C3)O)Cl

Origin of Product

United States

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